molecular formula C23H20N2O3S B11270337 N-(2,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

N-(2,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B11270337
M. Wt: 404.5 g/mol
InChI Key: MWMXYBZEXSETJQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the pyrrole ring and the carboxamide group. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Uniqueness

N-(2,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide

InChI

InChI=1S/C23H20N2O3S/c1-27-17-10-11-19(20(14-17)28-2)24-23(26)22-21(25-12-6-7-13-25)18(15-29-22)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,24,26)

InChI Key

MWMXYBZEXSETJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)OC

Origin of Product

United States

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